

In-depth Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4-bromo-N-cyclohexylpyrimidin-2-amine

Cat. No.: B596306

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Disclaimer: This technical guide provides a comprehensive overview of the molecular structure, predicted properties, and potential synthetic and biological relevance of **4-bromo-N-cyclohexylpyrimidin-2-amine**. It is important to note that while extensive searches have been conducted, specific experimental data for this compound, including detailed synthesis protocols, spectroscopic analyses (NMR, IR, MS), and biological activity, are not readily available in the public domain. Therefore, the information presented herein is largely based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource for further investigation.

Core Molecular Structure and Properties

4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclohexylamino group at the 2-position.

Molecular Structure:

Caption: 2D structure of **4-bromo-N-cyclohexylpyrimidin-2-amine**.

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of **4-bromo-N-cyclohexylpyrimidin-2-amine**.

Property	Value	Source
CAS Number	1269292-88-7	Vendor Information
Molecular Formula	C ₁₀ H ₁₄ BrN ₃	Calculated
Molecular Weight	256.15 g/mol	Calculated
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	375.1 ± 34.0 °C at 760 mmHg	Predicted
Solubility	Insoluble in water; soluble in most organic solvents (predicted)	General chemical knowledge
pKa	Not available	-

Proposed Synthetic Pathway

While a specific experimental protocol for the synthesis of **4-bromo-N-cyclohexylpyrimidin-2-amine** has not been identified in the literature, a plausible synthetic route can be proposed based on established pyrimidine chemistry. A common method for the synthesis of 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor.

A likely starting material is 2,4-dibromopyrimidine. The reaction would proceed via a two-step process where the first substitution with cyclohexylamine is followed by the inherent presence of the second bromine. The greater reactivity of the C4 position in 2,4-dihalopyrimidines towards nucleophilic attack would likely necessitate a strategic approach to achieve the desired 2-amino-4-bromo substitution pattern. However, a direct reaction with cyclohexylamine could potentially lead to a mixture of products.

A more controlled synthesis could involve the reaction of 2-amino-4-chloropyrimidine with cyclohexylamine, followed by bromination, or the reaction of 2,4-dichloropyrimidine with one

equivalent of cyclohexylamine at a controlled temperature to favor substitution at the 2-position, though C4 substitution is generally favored.

Hypothetical Synthetic Workflow:



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Caption: Plausible synthetic workflow for **4-bromo-N-cyclohexylpyrimidin-2-amine**.

Predicted Spectroscopic Data

Without experimental data, we can predict the characteristic signals that would be expected in the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **4-bromo-N-cyclohexylpyrimidin-2-amine** based on its structure.

Predicted ^1H NMR:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	Pyrimidine H-6
~6.5	d	1H	Pyrimidine H-5
~5.5	br s	1H	N-H
~3.8	m	1H	Cyclohexyl C-H (alpha to NH)
1.0-2.0	m	10H	Cyclohexyl CH ₂

Predicted ^{13}C NMR:

Chemical Shift (ppm)	Assignment
~162	Pyrimidine C-2
~160	Pyrimidine C-4
~158	Pyrimidine C-6
~105	Pyrimidine C-5
~50	Cyclohexyl C-1
~33	Cyclohexyl C-2, C-6
~25	Cyclohexyl C-3, C-5
~24	Cyclohexyl C-4

Predicted IR Spectroscopy:

Wavenumber (cm ⁻¹)	Vibration
3300-3400	N-H stretch
2850-2950	C-H stretch (aliphatic)
1550-1600	C=N, C=C stretch (pyrimidine ring)
1200-1300	C-N stretch
500-600	C-Br stretch

Predicted Mass Spectrometry (EI):

The mass spectrum would be expected to show a molecular ion peak $[M]^+$ and a $[M+2]^+$ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the cyclohexyl group or the bromine atom.

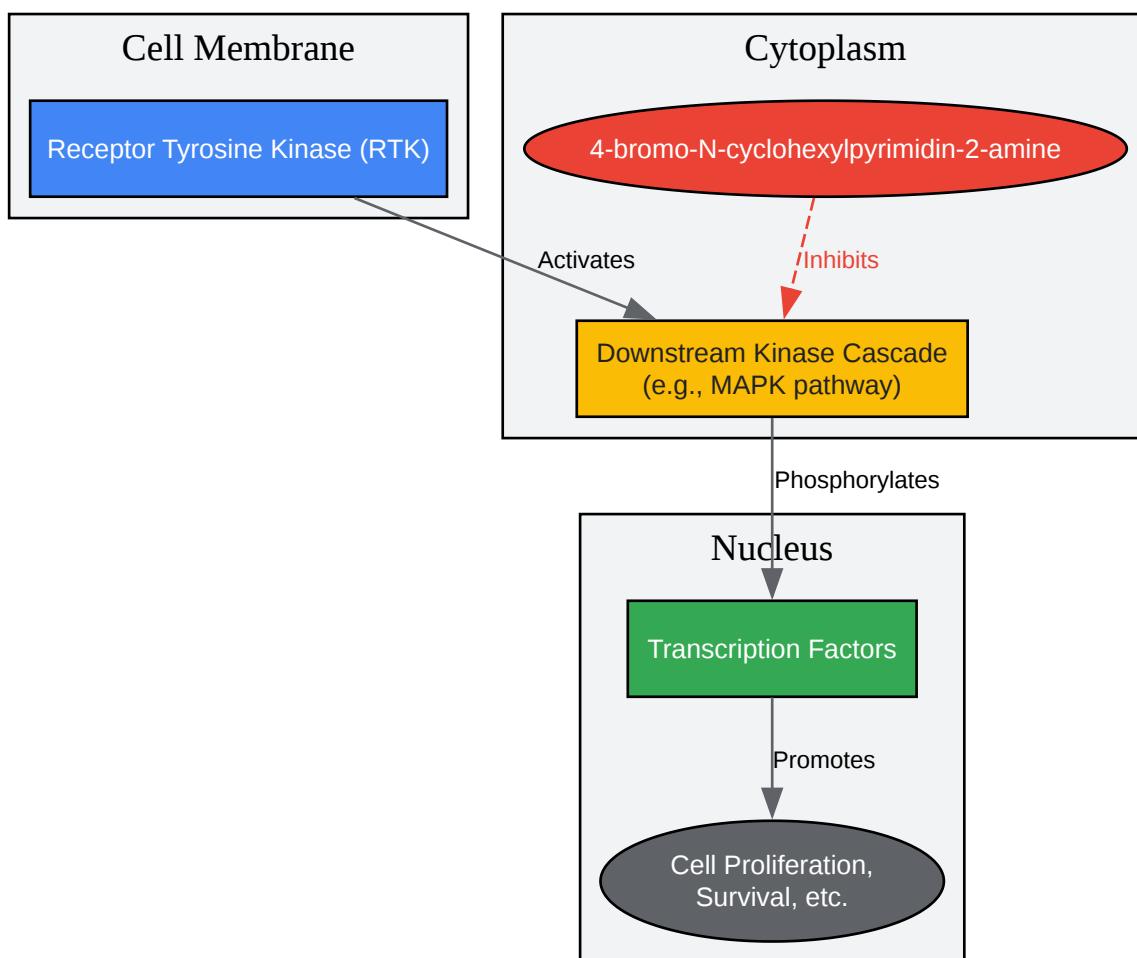
m/z	Fragment
255/257	$[\text{C}_{10}\text{H}_{14}\text{BrN}_3]^+$ (Molecular Ion)
174/176	$[\text{M} - \text{C}_6\text{H}_{11}]^+$
172	$[\text{M} - \text{Br}]^+$
83	$[\text{C}_6\text{H}_{11}]^+$

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets.[\[1\]](#) In particular, 2-aminopyrimidine derivatives are known to act as hinge-binding motifs for various protein kinases.[\[1\]](#) Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Given the structural features of **4-bromo-N-cyclohexylpyrimidin-2-amine**, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The N-cyclohexyl group could occupy a hydrophobic pocket in the kinase active site, while the 2-aminopyrimidine core forms hydrogen bonds with the hinge region of the enzyme. The bromine atom at the 4-position can participate in halogen bonding, potentially enhancing binding affinity and selectivity.

Hypothetical Kinase Inhibition Signaling Pathway:



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

4-bromo-N-cyclohexylpyrimidin-2-amine is a molecule of interest due to its pyrimidine core, a scaffold with proven importance in medicinal chemistry. While specific experimental data is currently lacking, this guide provides a theoretical framework for its structure, properties, synthesis, and potential biological activity. The predictions outlined here can serve as a valuable starting point for researchers interested in synthesizing and evaluating this compound for its potential as a therapeutic agent, particularly in the area of kinase inhibition. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological profile of this compound.

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References

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